molecular formula C12H21N5O B2660251 N-tert-butyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide CAS No. 2197482-78-1

N-tert-butyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2660251
CAS No.: 2197482-78-1
M. Wt: 251.334
InChI Key: BNPMRZNDYUXXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a compound known for its applications in various fields, particularly in chemical biology. The biocompatibility and fast kinetics of this compound make it desirable for bioconjugation in diverse chemical biology experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide typically involves the reaction of tert-butylamine with 4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure high yield and purity . The process involves the use of solvents and catalysts to facilitate the reaction and achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the quality of the product. The industrial production methods are designed to minimize waste and maximize yield .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide involves its role as a ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The compound accelerates reaction rates and suppresses cell cytotoxicity, making it suitable for bioconjugation . The molecular targets and pathways involved include the interaction with copper ions and the formation of stable triazole rings .

Properties

IUPAC Name

N-tert-butyl-4-(triazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O/c1-12(2,3)15-11(18)16-8-4-10(5-9-16)17-13-6-7-14-17/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPMRZNDYUXXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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